Cas no 852684-99-2 ((Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide)
(Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- (Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide
- EN300-26613519
- Z44330330
- 852684-99-2
- 2-cyano-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}-N-[(oxolan-2-yl)methyl]prop-2-enamide
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- Inchi: 1S/C19H19N5O4S/c1-23-7-6-21-19(23)29-17-5-4-13(10-16(17)24(26)27)9-14(11-20)18(25)22-12-15-3-2-8-28-15/h4-7,9-10,15H,2-3,8,12H2,1H3,(H,22,25)/b14-9-
- InChI Key: FTIDDLCYQXHNET-ZROIWOOFSA-N
- SMILES: S(C1=NC=CN1C)C1C=CC(=CC=1[N+](=O)[O-])/C=C(/C#N)\C(NCC1CCCO1)=O
Computed Properties
- Exact Mass: 413.11577528g/mol
- Monoisotopic Mass: 413.11577528g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 688
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 151Ų
(Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26613519-0.05g |
2-cyano-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}-N-[(oxolan-2-yl)methyl]prop-2-enamide |
852684-99-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
(Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on (Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide
Compound CAS No 852684-99-2: (Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide
The compound CAS No 852684-99-2, known as (Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide, is a highly specialized organic molecule with a complex structure and potential applications in various fields, particularly in the pharmaceutical and chemical industries. This compound has garnered attention due to its unique structural features and promising biological properties, as evidenced by recent research advancements.
The molecular structure of this compound is characterized by several key functional groups, including a cyano group, a sulfanyl group, and an imidazole ring. These groups contribute to its reactivity and stability, making it a valuable candidate for synthetic chemistry and drug design. The oxolan ring present in the molecule further enhances its versatility, enabling it to participate in a wide range of chemical reactions.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. For instance, its ability to interact with specific biological targets has been explored in the context of anti-inflammatory and antioxidant activities. Researchers have also investigated its role in modulating cellular signaling pathways, which could pave the way for innovative treatments in chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the imidazole ring, the introduction of the cyano group, and the construction of the oxolan ring. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to analyze the final product, ensuring its quality and consistency.
In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its stability under various environmental conditions has been thoroughly assessed, making it suitable for large-scale production and storage.
From an environmental perspective, this compound has been evaluated for its biodegradability and potential ecological impact. Studies indicate that it undergoes rapid degradation under aerobic conditions, minimizing its environmental footprint. This aligns with current global efforts to develop sustainable chemical processes that are both efficient and eco-friendly.
Looking ahead, the future of this compound lies in its ability to address unmet medical needs through targeted drug delivery systems. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from laboratory research to clinical applications.
In conclusion, CAS No 852684-99-2 represents a significant advancement in modern organic chemistry, offering a versatile platform for innovation across multiple disciplines. Its unique combination of structural complexity and functional diversity positions it as a promising candidate for future scientific breakthroughs.
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